molecular formula C13H11FN2O2 B7808474 2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carboxylic acid

2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carboxylic acid

Cat. No. B7808474
M. Wt: 246.24 g/mol
InChI Key: QDHRLKYXEBWCSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H11FN2O2 and its molecular weight is 246.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cancer Treatment Potential :

    • A compound related to 2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carboxylic acid has been identified as an Aurora kinase inhibitor, suggesting potential use in cancer treatment. Specifically, it was found to inhibit Aurora A, which may be beneficial in certain cancer therapies ロバート ヘンリー,ジェームズ, 2006.
  • Chemical Modification for Biological Properties :

  • Industrial Applications in Extraction Processes :

    • Pyridine-3-carboxylic acid, a related compound, is widely used in the food, pharmaceutical, and biochemical industries. Its production can be enhanced by methods like enzymatic conversion and reactive extraction Sushil Kumar, B. V. Babu, 2009.
  • Use in Radiochemical Synthesis :

    • The compound has been utilized in the microscale synthesis of radiolabeled compounds, indicating its importance in the field of radiochemistry, particularly for medical imaging and diagnostic purposes Y. Choi, N. Kucharczyk, R. Sofia, 1987.
  • Development of Fluorescent Compounds for Bioassays :

    • Derivatives of pyridine dicarboxylic acid, similar to the queried compound, have been synthesized for use in creating lanthanide complexes with distinct fluorescence properties. These are valuable in bioassays and other analytical applications R. Tang, Zi‐er Yan, Can-cheng Guo, Yi‐ming Luo, 2006.
  • Development of Medicinal Chemistry Compounds :

  • Synthesis of Piperidines for Biological Applications :

properties

IUPAC Name

2-[(4-fluorophenyl)methylamino]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c14-10-5-3-9(4-6-10)8-16-12-11(13(17)18)2-1-7-15-12/h1-7H,8H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHRLKYXEBWCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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